molecular formula C18H15N3O4S2 B15098466 N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

Cat. No.: B15098466
M. Wt: 401.5 g/mol
InChI Key: TXNAFNROJHKKBM-DHDCSXOGSA-N
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Description

N-[(5Z)-5-(2,5-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is a thiazolidinone derivative characterized by a 2,5-dimethoxybenzylidene substituent at the 5-position of the thiazolidinone core and a pyridine-3-carboxamide group at the 3-position. Thiazolidinones are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The Z-configuration of the benzylidene moiety is critical for maintaining planar geometry, which often enhances biological interactions .

Properties

Molecular Formula

C18H15N3O4S2

Molecular Weight

401.5 g/mol

IUPAC Name

N-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C18H15N3O4S2/c1-24-13-5-6-14(25-2)12(8-13)9-15-17(23)21(18(26)27-15)20-16(22)11-4-3-7-19-10-11/h3-10H,1-2H3,(H,20,22)/b15-9-

InChI Key

TXNAFNROJHKKBM-DHDCSXOGSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide typically involves the condensation of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization with pyridine-3-carboxylic acid under acidic conditions to yield the final product .

Industrial Production Methods

Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives with altered functional groups .

Scientific Research Applications

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidine ring is crucial for its biological activity, allowing it to bind to active sites and inhibit enzyme function. This inhibition can disrupt various cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Features

The compound belongs to a class of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones. Key structural comparisons with analogues include:

Compound Name/ID Substituent at 5-Position Substituent at 3-Position Core Structure
Target Compound 2,5-Dimethoxybenzylidene Pyridine-3-carboxamide 1,3-Thiazolidin-4-one
Compound 9 () 4-Chlorobenzylidene N-(4-methoxyphenyl)-2-thioxoacetamide 1,3-Thiazolidin-4-one
Compound 12 () (5-Nitro-2-furyl)methylene N-(4-fluorophenyl)-2-thioxoacetamide 1,3-Thiazolidin-4-one
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... () 2,4,6-Trimethoxybenzylidene Ethyl carboxylate Thiazolo[3,2-a]pyrimidine

Key Observations :

  • The pyridine-3-carboxamide substituent distinguishes the target compound from analogues bearing simpler arylacetamide groups (e.g., Compounds 9–13 in ).

Comparison of Reaction Conditions and Yields :

Compound Key Reagents/Conditions Yield Reference
Target Compound Not explicitly detailed in evidence N/A -
Compound 9 () 4-Chlorobenzaldehyde, glacial acetic acid, reflux 90%
Compound 11a () 2,4,6-Trimethylbenzaldehyde, acetic anhydride, reflux 68%
Compound 12 () 5-Nitro-2-furaldehyde, DMF/water recrystallization 53%

Key Observations :

  • High-yielding syntheses (e.g., 90% for Compound 9) often employ electron-deficient aldehydes, which facilitate efficient Knoevenagel condensation .
  • The target compound’s synthesis likely follows analogous methods, though yield data are unavailable in the reviewed literature.

Physicochemical Properties

Melting Points and Solubility :

Compound Melting Point (°C) Solubility Trends Reference
Target Compound Not reported Likely moderate in polar aprotic solvents -
Compound 9 () 186–187 Low in water; soluble in DMSO
Compound 11a () 243–246 Insoluble in water; soluble in DMF
Compound 12 () 155–156 Partially soluble in ethanol

Key Observations :

  • The 2,5-dimethoxy groups in the target compound may lower melting points compared to non-polar substituents (e.g., trimethyl in Compound 11a) due to reduced crystallinity.
  • Pyridine-3-carboxamide could enhance aqueous solubility relative to purely aromatic acetamides .

Analytical Characterization

All compounds were validated via:

  • ¹H/¹³C NMR : Confirmed Z-configuration of the benzylidene group and substituent regiochemistry.
  • Mass Spectrometry : Verified molecular ion peaks (e.g., Compound 9: m/z 386 [M⁺]) .
  • Elemental Analysis : Matched calculated and observed C, H, N, S percentages (e.g., ±0.3% deviation in ) .

Structural Insights :

  • X-ray crystallography () revealed flattened boat conformations in thiazolo-pyrimidine analogues, with dihedral angles >80° between fused rings. Similar puckering is expected in the target compound’s thiazolidinone core .

Biological Activity

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C18H15N3O4S2C_{18}H_{15}N_{3}O_{4}S_{2}, with a molecular weight of approximately 401.46 g/mol. The structure includes a thiazolidine ring, which is known for its varied biological activities.

1. Antitumor Activity

Research indicates that compounds containing thiazolidine structures exhibit notable antitumor properties. For instance, derivatives of thiazolidine have been shown to induce apoptosis in cancer cells through various pathways:

  • Mechanism : The thiazolidine nucleus may interact with cellular targets leading to cell cycle arrest and apoptosis.
  • Case Studies : In vitro studies demonstrated that certain thiazolidine derivatives had IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .
CompoundCell LineIC50 (µM)
Compound 1A549 (Lung Cancer)1.61 ± 1.92
Compound 2HeLa (Cervical Cancer)1.98 ± 1.22

2. Antimicrobial Activity

This compound has also shown antimicrobial properties:

  • Mechanism : The compound's structure suggests it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Case Studies : Several studies have reported broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

3. Anti-inflammatory Activity

Thiazolidine derivatives are noted for their anti-inflammatory effects:

  • Mechanism : They may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
  • Research Findings : In vivo studies indicated a reduction in inflammation markers in animal models treated with thiazolidine derivatives .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Thiazolidine Ring : Essential for cytotoxicity and antimicrobial activity.
  • Substituents on the Benzylidene Moiety : The presence of methoxy groups enhances lipophilicity and biological activity.
  • Pyridine Carboxamide Group : Contributes to the compound's overall stability and interaction with biological targets.

Q & A

Q. Table: Docking Parameters

Target ProteinBinding Energy (kcal/mol)Key Interactions
COX-II-9.2H-bond with Arg120, hydrophobic with Val523
CDK2-7.8π-Stacking with Phe80

How does stereochemistry (Z/E isomerism) impact biological activity?

Answer:
The Z-configuration of the benzylidene group (confirmed by NOESY NMR) is critical for:

  • Spatial alignment with target binding pockets.
  • Hydrogen-bond networks (e.g., with catalytic residues in kinases).
    In a study, the Z-isomer showed 10-fold higher activity against EGFR than the E-isomer .

What are the stability challenges during storage, and how are they addressed?

Answer:
The compound is sensitive to:

  • Light : Photoisomerization of the benzylidene group.
  • Humidity : Hydrolysis of the thioxo group.
    Solutions :
  • Store in amber vials at -20°C under inert gas (N₂).
  • Use stabilizers like BHT (butylated hydroxytoluene) in solid form .

How can synthetic byproducts be minimized during scale-up?

Answer:

  • Process Analytical Technology (PAT) : Monitors reaction progress in real-time via FTIR/Raman.
  • Design of Experiments (DoE) : Optimizes parameters (e.g., 70°C, 12-hour reaction time reduces dimerization by 40%) .

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